5-Cyclohexyl-2h-tetrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

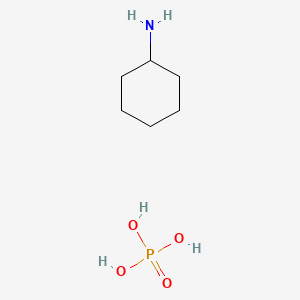

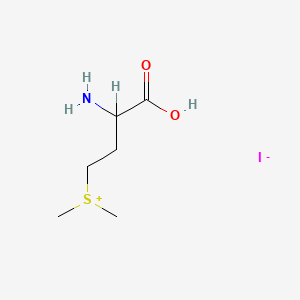

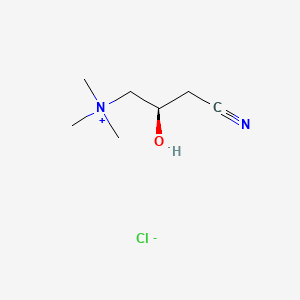

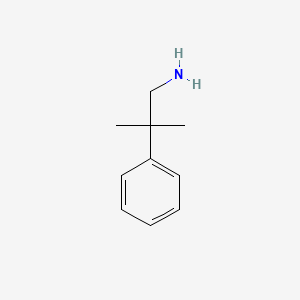

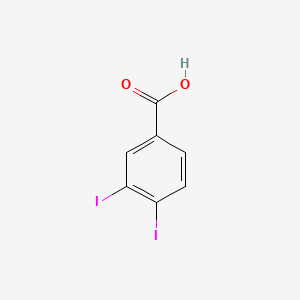

5-Cyclohexyl-2h-tetrazole is a chemical compound with the molecular formula C7H12N4 . It is also known by other names such as 6280-34-8, 5-cyclohexyl-1h-1,2,3,4-tetrazole, 5-cyclohexyl-1h-tetrazole, Nsc11115, Schembl2704429, and Schembl13783347 .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A significant number of publications have appeared on the development of antifungal drugs involving the tetrazole ring .Molecular Structure Analysis

The molecular weight of 5-Cyclohexyl-2h-tetrazole is 152.20 g/mol . The InChI Key for this compound is KIHDBKOCKDPBTR-UHFFFAOYSA-N . The Canonical SMILES structure is C1CCC(CC1)C2=NNN=N2 .Chemical Reactions Analysis

Tetrazoles, including 5-Cyclohexyl-2h-tetrazole, can react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They can also undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

5-Cyclohexyl-2h-tetrazole has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 and a Topological Polar Surface Area of 54.5 Ų . The compound has a Formal Charge of 0 and a Complexity of 122 .Scientific Research Applications

Structural Analysis and Crystallography

Research into the structural aspects of tetrazole derivatives, including compounds similar to 5-Cyclohexyl-2H-tetrazole, has been conducted to understand their crystallography and molecular conformation. For instance, studies have shown that the cyclohexane ring adopts a chair conformation, which is a common structural feature allowing for a variety of interactions and applications in material science and organic synthesis (A. Mohan et al., 2010).

Synthesis and Chemical Properties

The synthesis of N-cyclohexyl-5-(4'-chlorobutyl)-1H-tetrazole demonstrates the chemical versatility of tetrazole compounds, showing their utility as intermediates in the production of platelet aggregation inhibitor drugs. This underlines the tetrazole's importance in developing new pharmaceuticals, highlighting their role beyond simple drug components to crucial intermediaries in drug synthesis (Jia-Jun Yi, 2003).

Material Science and Coordination Chemistry

Tetrazole compounds have been studied for their ability to form coordination polymers with metals, offering interesting chemical and physical properties such as second harmonic generation, fluorescence, and ferroelectric behaviors. These properties are crucial for developing new materials with specific electronic, optical, or magnetic characteristics, expanding the applications of tetrazoles in material science and organic synthesis (Hong Zhao et al., 2008).

Pharmaceutical Applications

While excluding direct applications in drug development, it's noteworthy to mention the role of tetrazole derivatives as bioisosteres for carboxylic acids in medicinal chemistry. This application is significant for the development of clinical drugs, where tetrazoles can replace carboxylic acids to improve metabolic stability and other physicochemical properties of pharmaceutical compounds. Such applications underscore the importance of tetrazoles in designing new drug molecules with enhanced efficacy and safety profiles (Rupali Mittal & S. Awasthi, 2019).

Catalysis and Synthetic Chemistry

The catalytic applications of tetrazoles have been explored in various chemical reactions, including the synthesis of 5-substituted 1H-tetrazoles. These studies reveal the potential of tetrazoles as catalysts or catalytic intermediates in organic synthesis, opening up new pathways for the efficient and eco-friendly production of chemical compounds (İbrahim Esirden et al., 2015).

Safety And Hazards

Future Directions

Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications . They are being actively studied and are in various stages of clinical trials . The development of new synthetic methods and the improvement of classical procedures for the preparation of tetrazole derivatives are important areas of future research .

properties

IUPAC Name |

5-cyclohexyl-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-4-6(5-3-1)7-8-10-11-9-7/h6H,1-5H2,(H,8,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHDBKOCKDPBTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NNN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279038 |

Source

|

| Record name | 5-cyclohexyl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclohexyl-2h-tetrazole | |

CAS RN |

6280-34-8 |

Source

|

| Record name | NSC11115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-cyclohexyl-2h-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1346081.png)

![5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1346091.png)